[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a chemical compound with the molecular formula C11H7Cl2NO2S. It is a specialty product often used in proteomics research . The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The dichlorophenyl group attached to the thiazole ring enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, a derivative of phenylacetic acid, is the enzymes cyclooxygenase-1 and cyclooxygenase-2 . These enzymes are responsible for producing prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
This compound acts by inhibiting the action of cyclooxygenase-1 and cyclooxygenase-2 . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, a key step in the synthesis of prostanoids . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation and pain .
Pharmacokinetics
This compound is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of absorption .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the levels of prostaglandins. This leads to a decrease in inflammation and pain signaling, providing relief from symptoms associated with conditions such as rheumatoid arthritis and osteoarthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and permeability can affect its absorption and distribution in the body . Additionally, individual variations in metabolism can influence the compound’s bioavailability and therapeutic effect .
Preparation Methods
The synthesis of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The process is catalyzed by a complex catalyst formed by a transition metal and a ligand. Palladium chloride is often used as the transition metal catalyst precursor, while tert-butyl peroxy ether (TBP) serves as the oxidant. The ligand commonly used is Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene). The reaction takes place in the presence of an alcohol, catalyst, and oxidant to yield 2,6-dichlorophenylacetic acid, which is then hydrolyzed and acidified to produce this compound .
Chemical Reactions Analysis
[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Scientific Research Applications
[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Comparison with Similar Compounds
[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can be compared with similar compounds such as diclofenac and other phenylacetic acid derivatives. Diclofenac, for example, is a well-known non-steroidal anti-inflammatory drug (NSAID) that shares a similar dichlorophenyl group. this compound is unique due to the presence of the thiazole ring, which imparts different chemical and biological properties. Other similar compounds include 2,6-dichlorophenylacetic acid and its derivatives .
Properties
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNVMFAUGANIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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